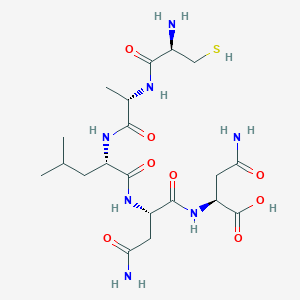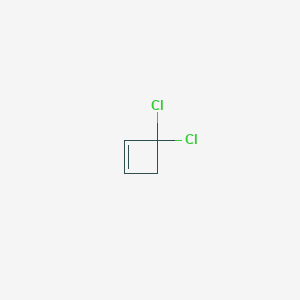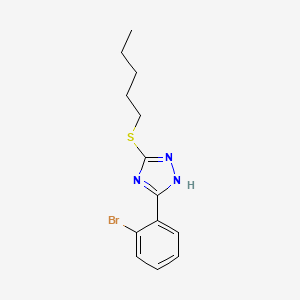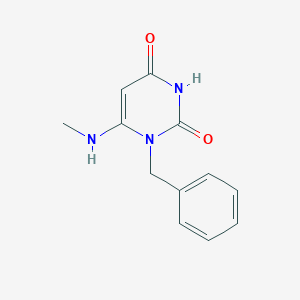![molecular formula C22H42O3S B14213660 (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione CAS No. 830319-28-3](/img/structure/B14213660.png)
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long octadecyloxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione typically involves the reaction of a dioxolane derivative with an octadecyloxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxolane ring, followed by the introduction of the octadecyloxy group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione involves its interaction with molecular targets through its dioxolane ring and octadecyloxy side chain. These interactions can affect various biological pathways, depending on the specific application. The compound may act by binding to enzymes or receptors, altering their activity and leading to the desired effect.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-[(Hexadecyloxy)methyl]-1,3-dioxolane-2-thione
- (4S)-4-[(Dodecyloxy)methyl]-1,3-dioxolane-2-thione
Uniqueness
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is unique due to its longer octadecyloxy side chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
830319-28-3 |
|---|---|
Fórmula molecular |
C22H42O3S |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(4S)-4-(octadecoxymethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(26)25-21/h21H,2-20H2,1H3/t21-/m0/s1 |
Clave InChI |
MGGRBBHIKLCCOI-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(=S)O1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1COC(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)

![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)

![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
